(2-methyl-2H-indazol-3-yl)methanol
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Overview
Description
“(2-methyl-2H-indazol-3-yl)methanol” is a chemical compound with the CAS number 58536-48-4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(2-methyl-2H-indazol-3-yl)methanol” is represented by the InChI code1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3
. The molecular weight of the compound is 162.19 . Physical And Chemical Properties Analysis
“(2-methyl-2H-indazol-3-yl)methanol” is a solid at ambient temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .Scientific Research Applications
N-Methylation of Amines and Transfer Hydrogenation
Methanol, as a C1 synthon and H2 source, is utilized in the selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method is significant for its application in synthesizing pharmaceutical agents like venlafaxine and imipramine through late-stage functionalization, showcasing methanol's role in creating complex molecules from simpler ones (Sarki et al., 2021).
Encapsulation of Molybdenum(VI) Complexes
The reaction of methanol with specific ligands to form complexes encapsulated in zeolite Y demonstrates its use in catalyzing the oxidation of primary alcohols and hydrocarbons. This process exemplifies methanol's utility in enhancing the catalytic behavior of heterogeneous catalysts, offering improved stability and recycling ability (Ghorbanloo & Maleki Alamooti, 2017).
Methanol Production and Applications
Methanol is highlighted as a crucial building block for more complex chemical structures and as a clean-burning fuel with a high octane number. Its synthesis from CO2 and H2 presents a method for reducing CO2 emissions, with applications extending to hydrogen storage and direct methanol fuel cells (Dalena et al., 2018).
Methanol as a C1 Source in Organic Synthesis
The role of methanol in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is critical in organic synthesis and drug discovery. Its utilization in the synthesis of methylated products, which are prevalent in natural products and chemicals, underscores methanol's versatility as a reagent (Natte et al., 2017).
Engineering Biological Conversion of Methanol
Engineering efforts to convert methanol into specialty chemicals in Escherichia coli indicate its potential as a substrate for biological production. The development of methylotrophic E. coli strains capable of converting methanol into biomass components and specialty chemicals, like flavanone naringenin, represents an innovative application of methanol in biotechnology (Whitaker et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2-methylindazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLMYXWHXCXTDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428754 |
Source
|
Record name | (2-methyl-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-2H-indazol-3-yl)methanol | |
CAS RN |
58536-48-4 |
Source
|
Record name | (2-methyl-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-METHYL-2H-INDAZOL-3-YL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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